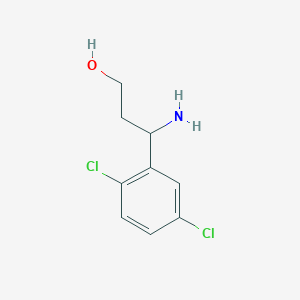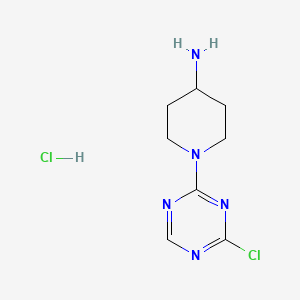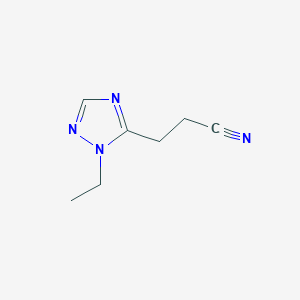
3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile typically involves the formation of the triazole ring followed by the introduction of the nitrile group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl hydrazinecarboxylate with acrylonitrile can yield the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the triazole ring.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuretic and anticonvulsant activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,3-triazole derivatives: These compounds share the triazole ring but differ in the position of nitrogen atoms.
1H-1,2,4-triazole derivatives: Similar structure but with different substituents on the triazole ring.
Uniqueness
3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group and ethyl substitution make it a versatile intermediate for further chemical modifications .
Propriétés
Formule moléculaire |
C7H10N4 |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
3-(2-ethyl-1,2,4-triazol-3-yl)propanenitrile |
InChI |
InChI=1S/C7H10N4/c1-2-11-7(4-3-5-8)9-6-10-11/h6H,2-4H2,1H3 |
Clé InChI |
LOHQBWVJRYBNDF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC=N1)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




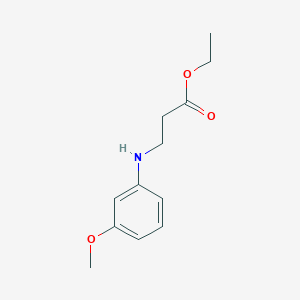
![N-{[4-(1-aminoethyl)phenyl]methyl}-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxamide hydrochloride](/img/structure/B13518716.png)
aminedihydrochloride](/img/structure/B13518738.png)


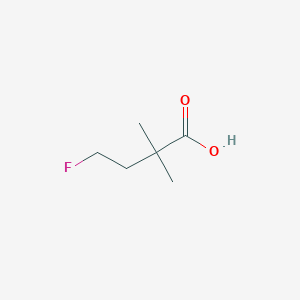


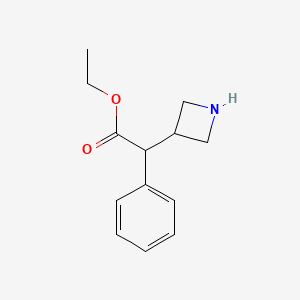
![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13518770.png)
